molecular formula C30H26O2 B15075079 1,1'-(4-Isopropylbenzylidene)DI-2-naphthol CAS No. 66595-94-6

1,1'-(4-Isopropylbenzylidene)DI-2-naphthol

Cat. No.: B15075079
CAS No.: 66595-94-6
M. Wt: 418.5 g/mol
InChI Key: WHEXVGQIHXDZJU-UHFFFAOYSA-N
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Description

1,1’-(4-Isopropylbenzylidene)DI-2-naphthol is an organic compound with the molecular formula C30H26O2 and a molecular weight of 418.541 g/mol It is a derivative of naphthol, characterized by the presence of an isopropylbenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(4-Isopropylbenzylidene)DI-2-naphthol typically involves the condensation of 2-naphthol with 4-isopropylbenzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 1,1’-(4-Isopropylbenzylidene)DI-2-naphthol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,1’-(4-Isopropylbenzylidene)DI-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1’-(4-Isopropylbenzylidene)DI-2-naphthol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-(4-Isopropylbenzylidene)DI-2-naphthol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(4-Isopropylbenzylidene)DI-2-naphthol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties.

Properties

CAS No.

66595-94-6

Molecular Formula

C30H26O2

Molecular Weight

418.5 g/mol

IUPAC Name

1-[(2-hydroxynaphthalen-1-yl)-(4-propan-2-ylphenyl)methyl]naphthalen-2-ol

InChI

InChI=1S/C30H26O2/c1-19(2)20-11-13-23(14-12-20)28(29-24-9-5-3-7-21(24)15-17-26(29)31)30-25-10-6-4-8-22(25)16-18-27(30)32/h3-19,28,31-32H,1-2H3

InChI Key

WHEXVGQIHXDZJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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